molecular formula C14H11Cl2NO3 B2645239 Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 338783-07-6

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2645239
CAS No.: 338783-07-6
M. Wt: 312.15
InChI Key: CGRFOKGBHATUHG-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a 2,6-dichlorobenzyl group and a methyl ester group, making it a valuable molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the formulation of insecticides and crop protection agents.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate
  • 2,6-Dichlorobenzyl methyl ether
  • 2-(methylamino)-pyrimidine

Uniqueness

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzyl group enhances its reactivity and potential for various applications compared to similar compounds .

Properties

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRFOKGBHATUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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